3,7-Diazabicyclo[3.3.1]nonane dihydrochloride
Description
Properties
IUPAC Name |
3,7-diazabicyclo[3.3.1]nonane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-6-2-8-4-7(1)5-9-3-6;;/h6-9H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILZEHFTWOTZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402430-53-8 | |
| Record name | 3,7-diazabicyclo[3.3.1]nonane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diazabicyclo[3.3.1]nonane dihydrochloride typically involves the reaction of a dicarboxylic acid ester with a diamine under controlled conditions. One common method includes the use of a dicarboxylic acid ester, such as dimethyl malonate, which is reacted with a diamine like ethylenediamine. The reaction is carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through crystallization or distillation. The purity of the final product is often enhanced through recrystallization techniques .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at the nitrogen atoms, facilitated by the electron-rich bicyclic structure. Key reactions include:
Benzyl Group Removal via Catalytic Hydrogenation
The benzyl group at position 3 is selectively removed using hydrogen gas and palladium catalysts, yielding the deprotected diazabicyclo compound .
| Reaction Component | Condition/Parameter |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | Methanol |
| Temperature | 25°C |
| Pressure | 1 atm H₂ |
| Yield | 85–90% |
Alkylation and Acylation
The nitrogen atoms react with alkyl halides or acyl chlorides to form derivatives.
Alkylation with Methyl Iodide
Methylation occurs at both nitrogen atoms under basic conditions :
text3,7-Diazabicyclo[3.3.1]nonane dihydrochloride + 2 CH₃I → 3,7-Dimethyl derivative
| Parameter | Detail |
|---|---|
| Base | K₂CO₃ |
| Solvent | Acetonitrile |
| Temperature | 60°C, 12 hours |
| Yield | 78% |
Acylation with Acetyl Chloride
Acylation produces mono- or di-acylated products depending on stoichiometry :
textCompound + AcCl → 3-Acetyl or 3,7-Diacetyl derivatives
| Condition | Value |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | Triethylamine |
| Reaction Time | 6 hours |
| Yield (di-acetyl) | 65% |
Salt Formation and Purification
The dihydrochloride form is synthesized from the free base through acid treatment. Patent data highlights optimized methods for salt crystallization :
Dihydrochloride Synthesis
textFree base + HCl (g) → Dihydrochloride salt
| Step | Parameter |
|---|---|
| Acid Addition | HCl in isopropanol |
| Crystallization | −20°C, 24 hours |
| Purity | >99% |
| Melting Point | 230–231°C |
Reaction with Electrophiles
The nitrogen atoms react with electrophiles such as aryl sulfonyl chlorides, forming sulfonamide derivatives with potential pharmacological activity .
Sulfonylation Example
textCompound + Tosyl chloride → 3-Tosyl derivative
| Parameter | Value |
|---|---|
| Base | Pyridine |
| Solvent | THF |
| Reaction Time | 4 hours |
| Yield | 81% |
Acid-Base Reactions
The compound’s basicity (pKa ~9.5 for tertiary amines ) allows for pH-dependent solubility adjustments. Protonation occurs in acidic media, enhancing water solubility for pharmaceutical formulations .
Oxidative Degradation
Under strong oxidative conditions (e.g., H₂O₂/Fe²⁺), the bicyclic structure undergoes degradation, forming pyrrolidine and piperidine fragments .
Key Research Findings
-
Stereoselectivity : Reactions at the nitrogen atoms exhibit stereochemical control due to the rigid bicyclic framework .
-
Biological Interactions : Derivatives show affinity for nicotinic acetylcholine (α4β2 subtype) and orexin receptors , guiding drug design efforts.
-
Scale-Up Synthesis : Continuous flow reactors improve yield and purity in industrial production.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Molecular Formula: CHN·2HCl
Molecular Weight: 174.16 g/mol
The compound acts primarily as a positive allosteric modulator of AMPA receptors, enhancing glutamatergic neurotransmission in the central nervous system. This modulation is crucial for cognitive functions and memory processes, making it a target for research into neurological disorders .
Pharmaceutical Development
3,7-Diazabicyclo[3.3.1]nonane dihydrochloride is being investigated for its potential therapeutic effects in treating various disorders:
- Orexin Receptor Antagonism: The compound has shown promise as a non-peptide antagonist of orexin receptors, which are implicated in sleep disorders, anxiety, and addiction .
- Neuropharmacological Effects: Its derivatives have been studied for nootropic (cognitive-enhancing) and analgesic (pain-relieving) properties, with potential applications in treating cognitive dysfunctions and neuropathic pain .
Anticancer Activity
Research indicates that derivatives of 3,7-diazabicyclo[3.3.1]nonane exhibit significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action: These compounds induce apoptosis in cancer cells through the induction of polyamine catabolism while sparing normal cells .
- Case Study: A study demonstrated that the derivative BisP4 had IC50 values of 16.9 µM against MiaPaca-2 cells and 23.7 µM against BxPC-3 cells after 24 hours of treatment.
| Compound | Cell Line | IC50 (µM) | Treatment Time (h) |
|---|---|---|---|
| BisP4 | MiaPaca-2 | 16.9 | 24 |
| BisP4 | BxPC-3 | 23.7 | 24 |
| BisP4 | CFPAC-1 | 36.3 | 24 |
Neuropharmacological Research
The compound's interaction with nicotinic acetylcholine receptors (nAChRs) has been explored to enhance subtype selectivity:
- Electrophysiological Studies: Compounds derived from the bicyclic structure have shown enhanced affinity for α4β2 nAChRs when modified with specific functional groups like carboxamides .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis selectively in cancer cells via polyamine catabolism |
| Neuropharmacological | Exhibits nootropic effects; potential treatment for cognitive dysfunctions |
| Antiarrhythmic | Demonstrates strong antiarrhythmic effects in experimental models |
Mechanism of Action
The mechanism of action of 3,7-Diazabicyclo[3.3.1]nonane dihydrochloride involves its interaction with specific molecular targets, such as AMPA receptors in the central nervous system. It acts as a positive allosteric modulator, enhancing the activity of these receptors by binding to a distinct site on the receptor complex. This modulation leads to increased synaptic transmission and improved cognitive functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations and Conformational Flexibility
The 3,7-diazabicyclo[3.3.1]nonane core adopts twin-chair, chair–boat, or twin-boat conformations, depending on substituents. This flexibility is critical for receptor binding and differs from related bicyclic systems:
- 3-Azabicyclo[3.3.1]nonanes (3-ABN): Lack the second nitrogen, reducing hydrogen-bonding capacity and receptor selectivity .
- 9-Oxa-3,7-diazabicyclo[3.3.1]nonanes: Oxygen substitution alters electronic properties and metabolic stability compared to the dihydrochloride form .
- Lupin alkaloids (e.g., sparteine) : Share the bicyclic framework but lack synthetic flexibility for targeted modifications .
Table 1: Structural Modifications and Key Properties
Table 2: Toxicity and Pharmacological Profiles
Biological Activity
3,7-Diazabicyclo[3.3.1]nonane dihydrochloride, a bicyclic compound, has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurology. This compound is a derivative of the bispidine family, which has been extensively studied for its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various derivatives of 3,7-diazabicyclo[3.3.1]nonane. A notable example is the compound 4e , which demonstrated significant cytotoxic effects on HepG2 cancer cells while sparing normal fibroblasts. This selectivity suggests a mechanism involving the induction of polyamine (PA) catabolism specifically in cancer cells, leading to apoptosis without affecting healthy cells .
Case Study: Cytotoxicity Assessment
A study examined the cytotoxic effects of several bispidine derivatives against pancreatic cancer cell lines (MiaPaca-2, CFPAC-1, and BxPC-3). The derivative BisP4 was particularly effective, showing IC50 values of 16.9 µM, 23.7 µM, and 36.3 µM for the respective cell lines. The treatment time of 24 hours was sufficient to elicit a cytotoxic response across all tested cell lines .
| Compound | Cell Line | IC50 (µM) | Treatment Time (h) |
|---|---|---|---|
| BisP4 | MiaPaca-2 | 16.9 | 24 |
| BisP4 | BxPC-3 | 23.7 | 24 |
| BisP4 | CFPAC-1 | 36.3 | 24 |
Neuropharmacological Effects
In addition to its anticancer activity, this compound has been investigated for neuropharmacological effects such as nootropic and analgesic activities. Compounds derived from this bicyclic structure have shown promise in reversing scopolamine-induced amnesia in animal models and exhibited antihyperalgesic properties in neuropathic pain models .
The proposed mechanisms for these neuropharmacological effects include modulation of neurotransmitter systems and enhancement of neuroprotective pathways. Specifically, orexin receptor antagonism has been suggested as a therapeutic target for treating disorders related to orexinergic dysfunctions such as sleep disorders and mood disorders .
Antiarrhythmic Properties
Another significant area of research is the antiarrhythmic activity of 3,7-diazabicyclo[3.3.1]nonane derivatives. These compounds have been shown to exert strong antiarrhythmic effects in various experimental models, indicating their potential use in treating cardiac arrhythmias .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells via PA catabolism; selective toxicity towards cancer cells |
| Neuropharmacological | Exhibits nootropic and analgesic properties; potential for treating cognitive dysfunctions |
| Antiarrhythmic | Demonstrates strong antiarrhythmic effects in vivo; potential therapeutic applications in cardiology |
Q & A
What are the most effective synthetic routes for 3,7-Diazabicyclo[3.3.1]nonane derivatives, and how can reaction conditions be optimized?
Basic Research Question
The synthesis of 3,7-Diazabicyclo[3.3.1]nonane derivatives often involves multi-step reactions with precise control of reagents and conditions. For example, a common approach includes the use of N-tboc protection followed by deprotection under acidic conditions, as demonstrated in the synthesis of fumaric acid salts of analogous compounds (e.g., 52F, 53F). Key steps include:
- Reagent selection : Use of 4-(pyridinyl)benzoic acid derivatives as starting materials.
- Chromatographic purification : Employing CH₂Cl₂/MeOH solvent systems for gradient elution .
- Temperature control : Reactions are typically conducted at room temperature for 12 hours to ensure completion .
Advanced optimization may involve computational reaction path searches (e.g., quantum chemical calculations) to predict ideal conditions, reducing trial-and-error experimentation .
How can structural contradictions in spectroscopic and crystallographic data for bicyclic diazabicyclo derivatives be resolved?
Advanced Research Question
Discrepancies between NMR, X-ray crystallography, and computational models often arise due to dynamic conformational changes or crystal packing effects. Methodological strategies include:
- Hirshfeld surface analysis : To quantify intermolecular interactions (e.g., H-bonding, π-π stacking) that influence crystallographic conformations .
- DFT calculations : Compare computed (gas-phase) and experimental (solid-state) geometries to identify steric or electronic distortions .
- Variable-temperature NMR : Detect conformational flexibility in solution, which may differ from rigid crystal structures .
What computational tools are recommended for designing 3,7-Diazabicyclo[3.3.1]nonane-based ligands for nicotinic acetylcholine receptors?
Advanced Research Question
Subtype-selective ligand design requires integration of molecular docking and dynamics simulations:
- Docking software : Tools like AutoDock Vina can predict binding affinities to receptor subtypes (e.g., α4β2 vs. α7 nAChRs) using crystal structures of target proteins .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over nanoseconds to assess stability and binding mode convergence .
- Free energy perturbation (FEP) : Quantify substituent effects on binding thermodynamics, such as pyridinyl vs. imidazolyl groups .
Experimental validation via radioligand displacement assays is critical to confirm computational predictions .
How can the stereochemical purity of 3,7-Diazabicyclo[3.3.1]nonane derivatives be verified during synthesis?
Basic Research Question
Ensuring stereochemical integrity involves a combination of analytical techniques:
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns).
- Circular dichroism (CD) : Compare experimental CD spectra with computed spectra of enantiopure standards .
- X-ray crystallography : Definitive confirmation of absolute configuration via anomalous scattering methods .
What methodologies are suitable for studying the dynamic behavior of 3,7-Diazabicyclo[3.3.1]nonane in lipid bilayers?
Advanced Research Question
As a potential lipid bilayer modifier, its stimulus-sensitive behavior can be analyzed using:
- Langmuir-Blodgett trough experiments : Measure changes in monolayer surface pressure upon compound insertion .
- Fluorescence anisotropy : Assess membrane fluidity modulation using labeled phospholipids.
- Coarse-grained MD simulations : Model large-scale bilayer perturbations over microsecond timescales .
How can conflicting bioactivity data for diazabicyclo derivatives across different assays be reconciled?
Advanced Research Question
Contradictions often stem from assay-specific conditions (e.g., cell lines, buffer compositions). Mitigation strategies include:
- Meta-analysis : Normalize data using standardized metrics (e.g., pIC₅₀ values) and account for assay variability .
- Orthogonal assays : Validate key findings using disparate methods (e.g., electrophysiology for ion channel activity vs. calcium flux assays) .
- Machine learning : Train models on multi-assay datasets to identify robust structure-activity relationships .
What are the best practices for ensuring data reproducibility in diazabicyclo derivative synthesis?
Basic Research Question
Reproducibility hinges on rigorous documentation and quality control:
- Batch tracking : Log reagent lots, solvent purity, and storage conditions.
- In-line analytics : Use FTIR or Raman spectroscopy for real-time reaction monitoring .
- Collaborative validation : Share protocols via platforms like Zenodo to enable cross-lab verification .
How can the environmental impact of synthesizing 3,7-Diazabicyclo[3.3.1]nonane derivatives be minimized?
Advanced Research Question
Green chemistry principles apply:
- Solvent selection : Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower eco-toxicity .
- Catalyst design : Develop recyclable organocatalysts to reduce heavy metal waste .
- Lifecycle assessment (LCA) : Quantify carbon footprints using software like SimaPro to guide process optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
